molecular formula C6H10N4O4S2 B1664536 1,3-Benzenedisulfonic acid, 1,3-dihydrazide CAS No. 4547-70-0

1,3-Benzenedisulfonic acid, 1,3-dihydrazide

Cat. No. B1664536
CAS RN: 4547-70-0
M. Wt: 266.3 g/mol
InChI Key: LDVAXRWOGUHMKM-UHFFFAOYSA-N
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Description

Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.

Scientific Research Applications

Quantum Chemical Modeling

  • Structure Formation and Proton Transfer : Zyubina et al. (2012) studied hydrate clusters of 1,3-benzenedisulfonic acids through density functional theory, highlighting their significance in understanding the structure and proton transfer mechanisms in such compounds (Zyubina et al., 2012).

Metal-Organic Frameworks (MOFs)

  • Synthesis of Thermally Robust MOFs : Mietrach et al. (2009) demonstrated the use of benzenedisulfonic acids in forming metal-organic frameworks with enhanced thermal stability, showcasing their potential in creating robust MOF structures (Mietrach et al., 2009).

Material Science and Dispersion Studies

  • Dispersion of Cu2O Particles : Guedes et al. (2009) explored the impact of 1,3-benzenedisulfonic acid derivatives on the dispersion properties of Cu2O particles, contributing to the understanding of colloidal stability and processing conditions for oxides (Guedes et al., 2009).

Chemical Synthesis and Catalysis

  • Synthesis of Chiral Bronsted Acids : Barbero et al. (2011) reported on the synthesis of benzenedisulfonimide derivatives, introducing a novel aspect in the realm of chiral acid organocatalysts (Barbero et al., 2011).

Coordination Chemistry

  • Luminescent Properties of Coordination Polymers : Guan and Wang (2016) synthesized coordination polymers using benzenedisulfonic acid, investigating their luminescent properties and providing insights into metal-ligand interactions (Guan & Wang, 2016).

Environmental Analysis

  • Preconcentration and Determination of Heavy Metals : Lemos et al. (2005) developed a method using a resin functionalized with benzenedisulfonic acid for nickel preconcentration in food samples, demonstrating its application in environmental analysis (Lemos et al., 2005).

properties

CAS RN

4547-70-0

Product Name

1,3-Benzenedisulfonic acid, 1,3-dihydrazide

Molecular Formula

C6H10N4O4S2

Molecular Weight

266.3 g/mol

IUPAC Name

benzene-1,3-disulfonohydrazide

InChI

InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2

InChI Key

LDVAXRWOGUHMKM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN

Appearance

Solid powder

Other CAS RN

4547-70-0

physical_description

Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-Benzenedisulfonic acid, 1,3-dihydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenedisulfonic acid, 1,3-dihydrazide
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Reactant of Route 6
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